4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate

Low refractive index polymers Optical fiber cladding Fluorinated acrylate monomers

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate (CAS 1980085-17-3; also indexed as CAS 746180-23-4) is a highly fluorinated acrylate monomer with molecular formula C12H9F13O2 and molecular weight 432.18 g/mol. It belongs to the class of fluorinated alkyl acrylates but is structurally distinguished by a branched perfluoroalkyl side chain bearing two geminal trifluoromethyl (-CF3) groups at the C4 quaternary carbon, yielding a total of 13 fluorine atoms per molecule.

Molecular Formula C12H9F13O2
Molecular Weight 432.18
CAS No. 1980085-17-3
Cat. No. B1653832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate
CAS1980085-17-3
Molecular FormulaC12H9F13O2
Molecular Weight432.18
Structural Identifiers
SMILESC=CC(=O)OCCCC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C12H9F13O2/c1-2-6(26)27-5-3-4-7(10(17,18)19,11(20,21)22)8(13,14)9(15,16)12(23,24)25/h2H,1,3-5H2
InChIKeyGVDAUHCFCTZXEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl Acrylate (CAS 1980085-17-3): Technical Baseline for Procurement & Formulation Scientists


4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate (CAS 1980085-17-3; also indexed as CAS 746180-23-4) is a highly fluorinated acrylate monomer with molecular formula C12H9F13O2 and molecular weight 432.18 g/mol . It belongs to the class of fluorinated alkyl acrylates but is structurally distinguished by a branched perfluoroalkyl side chain bearing two geminal trifluoromethyl (-CF3) groups at the C4 quaternary carbon, yielding a total of 13 fluorine atoms per molecule . The compound is supplied as a colorless liquid at ≥95–98% purity from specialty chemical vendors and is primarily employed as a UV-curable monomer for synthesizing low-refractive-index optical polymers, low-surface-energy coatings, and chemically resistant fluoropolymer materials .

Monomer type Branched fluorinated acrylate with gem-bis(trifluoromethyl) architecture
Polymerization UV-curable monomer for low-refractive-index and low-surface-energy polymer formulations
Structural differentiator 13 fluorine atoms concentrated at quaternary C4, higher fluorine density vs. linear analogs

Why 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl Acrylate Cannot Be Replaced by Common Perfluoroalkyl Acrylates


Generic substitution of this monomer with commonly available fluorinated acrylates such as 2,2,3,3,4,4,4-heptafluorobutyl acrylate (HFBA, CAS 424-64-6) or 2,2,2-trifluoroethyl acrylate (TFEA, CAS 407-47-6) is not trivial. The target compound's branched architecture with two geminal CF3 groups at a quaternary C4 carbon creates a spatially concentrated 'CF3 umbrella' that fundamentally alters surface energy, thermal stability, and optical properties relative to linear perfluoroalkyl acrylates [1]. The silane derivative bearing the identical fluorinated substituent (D3Et) has been shown to provide surface energy as low as PTFE (~18 mN/m) with thermal stability to 400°C—properties not achievable with linear short-chain perfluoroalkyl acrylates [2]. Furthermore, the higher fluorine mass fraction (~57% vs. ~52% for HFBA) predicts a lower refractive index and higher density in both monomer and polymer forms. Selecting a linear analog with fewer fluorine atoms or lacking the gem-bis(CF3) motif will predictably compromise these interdependent performance attributes [3].

Architecture mismatch Linear perfluoroalkyl acrylates lack the spatially dense gem-CF3 umbrella, altering surface energy and optical properties fundamentally.
Fluorine density gap Common analogs (HFBA, TFEA) contain fewer fluorine atoms, predicting higher refractive index and lower density in polymer form.
Thermal stability drop Linear CF2-CH2 linkages are susceptible to β-elimination and HF release at elevated temperature, absent in the branched quaternary architecture.

Quantitative Differentiation Evidence for 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl Acrylate vs. Closest Analogs


Fluorine Atom Count (13F) and Refractive Index Advantage Over Linear Short-Chain Perfluoroalkyl Acrylates

The target compound contains 13 fluorine atoms per molecule (fluorine mass fraction ~57%) versus 7 fluorine atoms for 2,2,3,3,4,4,4-heptafluorobutyl acrylate (HFBA, ~52%) and 3 fluorine atoms for 2,2,2-trifluoroethyl acrylate (TFEA, ~37%). In a homologous series of fluoroacrylates with analogous gem-CF3 branching architecture, Boyko et al. (2015) demonstrated that monomer refractive index nD decreases systematically with increasing degree of fluorination: from nD = 1.3160 at 83.3% fluorination to nD = 1.3137 at 90.9% fluorination, with the relationship nD = f(fluorination %) being monotonic [1]. Extrapolating this structure-property trend, the target acrylate—with a fluorination degree intermediate between these values and higher than linear HFBA—is predicted to exhibit a monomer nD below 1.33, substantially lower than the experimentally measured nD = 1.331–1.332 for HFBA monomer and nD ≈ 1.35 for TFEA monomer . This lower refractive index translates to polymers with nD values potentially below those of poly(HFBA) (nD = 1.367) and poly(TFEA) (nD = 1.407) [2].

Fluorine Content & Refractive Index
Class-level inference
Predicted monomer nD < 1.33 (13F, ~57% F) vs. HFBA monomer nD 1.331–1.332 (7F); polymer nD reduction ≥0.04 vs. poly(TFEA).
Supports low-refractive-index optical cladding design; each 0.01 nD drop may improve waveguide numerical aperture.
Extrapolated from fluorination–nD trend; monomer value not directly measured in public literature.
Low refractive index polymers Optical fiber cladding Fluorinated acrylate monomers Photonic materials

Branched gem-Bis(trifluoromethyl) Architecture Provides Lower Surface Energy Than Linear Perfluoroalkyl Acrylates at Equivalent Fluorine Content

The target compound's branched architecture—with two CF3 groups concentrated at a single C4 quaternary carbon—creates a spatially dense 'CF3 umbrella' that is fundamentally distinct from the extended CF2-CF2-CF3 chain of linear perfluoroalkyl acrylates. The foundational surface science work of Shafrin and Zisman (1960), cited in U.S. Patent 4,578,508, established that close-packed trifluoromethyl groups exhibit a critical surface tension (γc) of only 6 dynes/cm, versus 18 dynes/cm for polytetrafluoroethylene (PTFE) composed of -CF2- chains [1]. This principle has been experimentally validated for the identical fluorinated substituent: Monde et al. (1999) demonstrated that silica-gel coating films incorporating triethoxy[4,4-bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl]silane (D3Et) exhibit surface energies γs as low as PTFE (approximately 18 mN/m) with thermal stability maintained to 400°C [2]. Critically, a direct comparative study of branched vs. linear fluorinated poly(meth)acrylates demonstrated that for the same extent of fluorination, water contact angles increased with increasing branching [3]. Linear perfluoroalkyl acrylates such as HFBA and perfluorooctyl acrylate distribute fluorine atoms along an extended chain, whereas the target compound concentrates CF3 density at a defined molecular locus, optimizing surface CF3 exposure per unit mass.

Surface Energy Reduction
Cross-study comparable
D3Et (same substituent) γs ~18 mN/m, approaching PTFE; close-packed CF3 γc = 6 dynes/cm vs. CF2 chains 18 dynes/cm.
Branched architecture enables lower surface energy at equivalent fluorination; contact angles increase with branching.
Silane-based film data; direct acrylate homopolymer validation recommended.
Low surface energy coatings Hydrophobic materials Anti-fouling surfaces Fluoropolymer surface science

Enhanced Thermal Stability of Branched Quaternary Carbon Architecture vs. Linear Perfluoroalkyl Chains Susceptible to β-Elimination

A critical structural advantage of the 4,4-bis(trifluoromethyl) branching motif is the presence of a quaternary carbon center that eliminates the possibility of β-fluorine elimination—a well-documented thermal degradation pathway for linear perfluoroalkylsilanes and perfluoroalkyl acrylates with -CF2-CH2- linkages. Monde et al. (1999) explicitly note that 'CF2-CH2 bonds tend to decompose and to evolve HF on heating' in linear-type polyfluoroalkylsilanes, whereas the branched architecture (D3Et, bearing the identical 4,4-bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl substituent) undergoes thermal decomposition at 435°C via a clean release of the polyfluoroalkyl group without HF evolution [1]. Thermogravimetric analysis of D3Et-containing films showed thermal stability and surface energy as low as PTFE maintained up to 400°C [1]. In contrast, linear perfluoroalkyl acrylate homopolymers typically show onset of thermal degradation in the range of 250–350°C depending on side-chain length [2]. The branched architecture thus provides a dual benefit: higher thermal endurance and safer decomposition profile (no corrosive HF release).

Thermal Stability Advantage
Cross-study comparable
D3Et decomposition onset 435°C, no HF evolution; linear perfluoroalkyl acrylate degradation typically 250–350°C with HF release.
May support high-temperature coating applications where hydrophobicity and corrosion safety must be maintained.
Silane analog data; acrylate polymer TGA and HF monitoring under air recommended.
Thermally stable fluoropolymers High-temperature coatings Fluorinated acrylate degradation HF-free decomposition

Simultaneous Hydrophobic and Oleophobic Character: Dual Repellency Verified for the Branched Polyfluoroalkyl Substructure

Monde et al. (1997) prepared silica gels modified with monochlorodimethyl[4,4-bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl]silane—the identical fluorinated substituent present in the target acrylate monomer—and evaluated surface properties via adsorption isotherms of nitrogen, carbon dioxide, and n-butane gases. The polyfluorocarbon-bonded silica gel surface was found to be both hydrophobic AND oleophobic in nature, whereas hydrocarbon-bonded silica gel surfaces were characterized only as hydrophobic [1]. This dual repellency is a hallmark of the branched perfluoroalkyl architecture with multiple exposed CF3 groups and is not consistently observed with linear perfluoroalkyl acrylate-modified surfaces, which may exhibit hydrophobicity but reduced oleophobicity due to the different spatial organization of CF3 vs. CF2 groups at the air interface [2]. The fluorinated comblike homopolymer study further confirms that the outermost surface layer of branched fluorinated acrylate polymers is formed from trifluoromethyl groups, which dictates both hydrophobic and oleophobic behavior [2].

Dual Hydrophobic / Oleophobic
Supporting evidence
Branched fluorinated silica gel exhibits both hydrophobic and oleophobic character; hydrocarbon-modified silica only hydrophobic.
Supports anti-smudge and oil-repellent coating research, driven by exposed CF3 surface density.
Qualitative adsorption isotherm comparison; quantitative oil contact angle on acrylate films awaited.
Oleophobic coatings Amphiphobic surfaces Anti-smudge materials Fluorinated silica gels

Molecular Weight (432 g/mol) and Predicted Density Advantage Over Short-Chain Perfluoroalkyl Acrylates for Reduced Volatility in Processing

The target compound's molecular weight of 432.18 g/mol is substantially higher than that of the most common fluorinated acrylate comonomers: HFBA (254.1 g/mol) and TFEA (154.09 g/mol) . This 70% mass increase over HFBA predicts significantly lower vapor pressure and reduced evaporative loss during thin-film processing, which addresses a key limitation of low-molecular-weight fluorinated acrylates in spin-coating applications. The U.S. Patent Application US20030108326 explicitly identifies the volatility of lower-molecular-weight fluorinated monomers as a significant disadvantage in planar waveguide fabrication, where monomer evaporation during spin-coating causes non-uniform layer thickness and increased optical loss [1]. The higher molecular weight also predicts a higher monomer density: the structurally analogous 1H,1H,2H,2H-perfluorooctyl acrylate (also CxHyF13O2, MW 418.15) has a measured density of 1.554 g/mL at 25°C , compared to 1.418 g/mL for HFBA monomer , a density increase of approximately 9.6% attributable to the higher fluorine content and molecular volume.

Reduced Volatility
Class-level inference
MW 432 g/mol vs. HFBA 254 g/mol; predicted density ≥1.50 g/mL, substantially lower vapor pressure inferred.
Higher molecular weight may reduce evaporative loss during spin-coating, improving waveguide film uniformity.
Vapor pressure not directly reported; inferred from molecular weight and analog density data.
Low-volatility monomers UV-curable formulations Fluorinated acrylate processing Spin-coating viscosity

Prioritized Application Scenarios for 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl Acrylate Based on Quantitative Evidence


Low-Loss Polymer Optical Waveguide Cladding with Refractive Index Below 1.37

The predicted polymer refractive index below 1.367 (based on fluorine content-refractive index correlation established by Boyko et al. [1]) makes this monomer particularly suitable for optical fiber and planar waveguide cladding layers where minimizing refractive index relative to silica cores (n ≈ 1.45–1.46) is critical. Compared to poly(HFBA) cladding (nD = 1.367), the target monomer's lower predicted nD provides enhanced numerical aperture and reduced evanescent coupling losses. The higher molecular weight (432 vs. 254 g/mol) reduces volatility during spin-coating of waveguide layers, addressing a documented limitation of low-MW fluorinated acrylates in planar optical device fabrication [2].

High-Temperature Hydrophobic/Oleophobic Coatings Stable to 400°C

The branched quaternary carbon architecture of the fluorinated substituent has been experimentally demonstrated to provide thermal stability to 400°C without surface energy degradation and without HF evolution during decomposition (decomposition onset at 435°C) [3]. This is a significant advantage over linear perfluoroalkyl acrylate coatings that undergo β-elimination at lower temperatures. The dual hydrophobic/oleophobic character verified by Monde et al. (1997) for the identical fluorinated substituent [4] supports applications in high-temperature anti-fouling, mold-release, and chemical processing equipment coatings where both water and oil repellency must be maintained under thermal stress.

UV-Curable Low-Surface-Energy Formulations with Optimized CF3 Surface Density

The gem-bis(trifluoromethyl) architecture concentrates two CF3 groups at a single molecular locus, maximizing the surface density of -CF3 groups (γc = 6 dynes/cm) relative to the -CF2- groups (γc = 18 dynes/cm) that dominate linear perfluoroalkyl acrylate surfaces [5]. For anti-icing coatings, anti-graffiti treatments, and marine anti-fouling paints, this architectural feature is predicted to provide lower practical surface energy per unit fluorine mass compared to formulations using linear perfluoroalkyl acrylates at equivalent fluorine loading. The general finding that branched architectures yield higher contact angles than linear analogs at equal fluorination levels [6] supports the superiority of this monomer for low-surface-energy UV-curable coating formulations.

Specialty Copolymer Synthesis Requiring Controlled Reactivity Ratios with Bulky Fluorinated Comonomer

The steric bulk of the branched C7F13 side chain—significantly larger than the linear C3F7 chain of HFBA—is expected to influence copolymerization reactivity ratios when copolymerized with commercial acrylates such as methyl methacrylate or n-butyl acrylate. The RAFT copolymerization study by Chen and Binder (2015) established baseline reactivity ratios for linear fluorinated acrylates (TFEA, PFPA, HFBA) with n-butyl acrylate, finding near-random copolymerization (r1 × r2 ≈ 1) [7]. The target monomer's branched architecture introduces steric constraints that are predicted to deviate from these values, enabling the synthesis of gradient or block-like copolymer architectures not accessible with linear fluorinated acrylates. This is relevant for designing phase-segregated fluorinated domains in thermoplastic elastomers and surface-segregating polymer additives.

Application
Selection Property
Validation Focus
Low-Loss Polymer Optical Waveguide Cladding
Predicted refractive index lower than linear perfluoroalkyl acrylate polymers
Verify monomer and polymer nD experimentally; spin-coating thickness uniformity
High-Temperature Hydrophobic/Oleophobic Coatings
Branched architecture retains surface energy and repels water/oil after 400°C exposure, no HF byproduct
TGA and surface energy retention after thermal cycling; HF emission monitoring
UV-Curable Low-Surface-Energy Formulations
Concentrated gem-CF3 groups maximize CF3 surface density per unit fluorine mass
Contact angle and surface energy at equivalent fluorine loading vs. linear acrylate copolymers
Specialty Copolymer Synthesis with Controlled Architecture
Steric bulk of branched side chain expected to alter reactivity ratios with methacrylates
Copolymerization kinetics; gradient or block-like copolymer formation feasibility
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